molecular formula C18H25NO4 B1327253 Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate CAS No. 898751-49-0

Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate

Cat. No.: B1327253
CAS No.: 898751-49-0
M. Wt: 319.4 g/mol
InChI Key: MXPQEMYXPYNTAE-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate is a chemical compound with the molecular formula C18H25NO4 and a molecular weight of 319.4 g/mol

Preparation Methods

The synthesis of Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate can be achieved through a multi-step process. One common method involves the reaction of 2-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions typically involve refluxing the reactants in ethanol for several hours.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate involves its interaction with molecular targets such as enzymes and receptors. The morpholinomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate can be compared with similar compounds such as:

    Ethyl 5-(2-aminomethylphenyl)-5-oxovalerate: Similar structure but with an aminomethyl group instead of a morpholinomethyl group.

    Ethyl 5-(2-(piperidin-1-ylmethyl)phenyl)-5-oxovalerate: Contains a piperidinylmethyl group, offering different binding properties and biological activities.

    Ethyl 5-(2-(pyrrolidin-1-ylmethyl)phenyl)-5-oxovalerate: Features a pyrrolidinylmethyl group, which may affect its chemical reactivity and interactions .

The uniqueness of this compound lies in its morpholinomethyl group, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 5-[2-(morpholin-4-ylmethyl)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-2-23-18(21)9-5-8-17(20)16-7-4-3-6-15(16)14-19-10-12-22-13-11-19/h3-4,6-7H,2,5,8-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPQEMYXPYNTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643570
Record name Ethyl 5-{2-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-49-0
Record name Ethyl 2-(4-morpholinylmethyl)-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-{2-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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